7-(aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride
CAS No.: 2551120-51-3
Cat. No.: VC11512787
Molecular Formula: C9H11ClN2O
Molecular Weight: 198.65 g/mol
Purity: 91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2551120-51-3 |
|---|---|
| Molecular Formula | C9H11ClN2O |
| Molecular Weight | 198.65 g/mol |
| IUPAC Name | 7-(aminomethyl)-1,3-dihydroindol-2-one;hydrochloride |
| Standard InChI | InChI=1S/C9H10N2O.ClH/c10-5-7-3-1-2-6-4-8(12)11-9(6)7;/h1-3H,4-5,10H2,(H,11,12);1H |
| Standard InChI Key | JNJXQMTZPHQBLL-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(C(=CC=C2)CN)NC1=O.Cl |
Introduction
Chemical Identity and Structural Characteristics
7-(Aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride belongs to the indolinone class, characterized by a fused bicyclic structure comprising a benzene ring and a pyrrolidone moiety. The aminomethyl group at the 7-position and the hydrochloride salt form distinguish it from simpler indoline derivatives. Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 7-(aminomethyl)-1,3-dihydroindol-2-one; hydrochloride | |
| Molecular Formula | C₉H₁₁ClN₂O | |
| Molecular Weight | 198.65 g/mol | |
| Canonical SMILES | C1C2=C(C(=CC=C2)CN)NC1=O.Cl | |
| PubChem CID | 155977738 |
The hydrochloride salt enhances solubility in polar solvents, a critical feature for bioavailability in drug development. NMR and IR spectra of analogous compounds reveal characteristic peaks for the indolinone core (e.g., C=O stretch at ~1700 cm⁻¹) and primary amine vibrations (~3350 cm⁻¹), though experimental data for this specific compound remain unpublished .
Synthesis and Manufacturing Considerations
While no direct synthesis protocol for 7-(aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride is documented, convergent strategies from related indoline syntheses suggest viable routes:
Microwave-Assisted Hydrazinolysis
A method for 3-aminoindoles involves reacting spirocyclic isoxazoles with hydrazine hydrate under microwave irradiation (200°C, 15 min), yielding unprotected amines in >80% efficiency . Adapting this to 7-substituted indolinones could involve:
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Spirocyclization: Reacting 7-nitroindolinone with nitrostyrene in the presence of phosphorous acid.
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Ring Opening: Treating the intermediate with hydrazine to extrude phenylacetonitrile and generate the free amine .
Phthalimide Protection-Deprotection
The synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine dihydrochloride provides a template:
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Protection: Indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione under acidic conditions.
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Deprotection: Hydrazine hydrate cleaves the phthalimide group, followed by HCl treatment to isolate the hydrochloride salt .
Physicochemical and Spectroscopic Properties
Available data for 7-(aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride are sparse, but inferences from structural analogs guide predictions:
Solubility and Stability
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Aqueous Solubility: Hydrochloride salts of similar amines exhibit solubility >50 mg/mL in water.
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Thermal Stability: Indolinones generally decompose above 200°C; differential scanning calorimetry (DSC) would clarify exact thresholds.
Spectroscopic Fingerprints
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¹H NMR (Predicted): δ 2.45 ppm (s, 2H, CH₂NH₂), 3.20–3.50 ppm (m, 2H, CH₂N), 6.70–7.20 ppm (m, 3H, aromatic) .
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IR (Predicted): 3282 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C aromatic) .
Experimental validation is required to confirm these projections.
| Hazard | Precautionary Measures | Source |
|---|---|---|
| Skin irritation | Wear nitrile gloves; use fume hood | |
| Eye damage | Goggles and face shield | |
| Respiratory sensitization | NIOSH-approved respirator |
Storage at +4°C in airtight containers is advised to prevent degradation .
Future Research Directions
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Synthetic Optimization: Develop regioselective methods for 7-substitution, potentially using directed ortho-metalation .
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ADMET Profiling: Predict absorption, distribution, and toxicity via in silico models (e.g., SwissADME).
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Target Identification: Screen against kinase and receptor panels to identify lead candidates.
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